![molecular formula C17H22N4O B4833090 N-cyclopentyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4833090.png)
N-cyclopentyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-cyclopentyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazole-containing compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. This inhibition can lead to a variety of biological effects, including the suppression of tumor growth and the modulation of immune system function.
Biochemical and Physiological Effects:
N-cyclopentyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to possess a variety of biochemical and physiological effects. These effects include the inhibition of cell proliferation and the induction of apoptosis in cancer cells, as well as the modulation of immune system function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide for lab experiments is its high potency and specificity for target enzymes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-cyclopentyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound, which could lead to increased availability for research purposes. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and potential therapeutic applications in various disease processes. Finally, the development of novel derivatives of N-cyclopentyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide may lead to the discovery of even more potent and selective inhibitors of target enzymes.
Scientific Research Applications
N-cyclopentyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various disease processes.
properties
IUPAC Name |
N-cyclopentyl-1-phenyl-5-propyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-8-15-16(17(22)18-13-9-6-7-10-13)19-20-21(15)14-11-4-3-5-12-14/h3-5,11-13H,2,6-10H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWDYQCJGCBHQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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